molecular formula C22H14F2N8O2S B10960375 13-(difluoromethyl)-4-[(3-methyl-4-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

13-(difluoromethyl)-4-[(3-methyl-4-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10960375
M. Wt: 492.5 g/mol
InChI Key: FWAFXPVBGMODTL-UHFFFAOYSA-N
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Description

“13-(difluoromethyl)-4-[(3-methyl-4-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic compound with a unique structure that includes multiple rings, a difluoromethyl group, a nitropyrazolyl group, and a thia-bridge. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “13-(difluoromethyl)-4-[(3-methyl-4-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” would likely involve multiple steps, including the formation of the core tetracyclic structure, introduction of the difluoromethyl group, and attachment of the nitropyrazolyl and phenyl groups. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a candidate for studies on molecular interactions, stability, and reactivity.

Biology

Medicine

Exploration of therapeutic potential for conditions where the compound’s specific interactions with biological targets could be beneficial.

Industry

Use in the development of advanced materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions could involve binding to active sites, altering protein conformation, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group and the nitropyrazolyl group distinguishes this compound from others, potentially imparting unique chemical and biological properties.

Properties

Molecular Formula

C22H14F2N8O2S

Molecular Weight

492.5 g/mol

IUPAC Name

13-(difluoromethyl)-4-[(3-methyl-4-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C22H14F2N8O2S/c1-11-15(32(33)34)8-30(28-11)9-16-27-21-19-18(25-10-31(21)29-16)17-13(12-5-3-2-4-6-12)7-14(20(23)24)26-22(17)35-19/h2-8,10,20H,9H2,1H3

InChI Key

FWAFXPVBGMODTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)F)C6=CC=CC=C6

Origin of Product

United States

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